molecular formula C19H16BrF2P B3273236 Phosphonium, (difluoromethyl)triphenyl-, bromide CAS No. 58310-28-4

Phosphonium, (difluoromethyl)triphenyl-, bromide

Cat. No.: B3273236
CAS No.: 58310-28-4
M. Wt: 393.2 g/mol
InChI Key: WNPMJTVOWUTTSY-UHFFFAOYSA-M
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Description

Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, occupy a position of immense importance in the landscape of modern chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart profound and often beneficial changes to the physicochemical and biological properties of the parent molecule.

The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has made organofluorine compounds particularly prevalent in the pharmaceutical and agrochemical industries. A significant percentage of top-selling drugs and a large number of modern pesticides contain fluorine. Beyond the life sciences, the unique properties of organofluorine compounds have led to their use in a wide range of applications, including high-performance polymers, liquid crystals, and as reagents in organic synthesis.

The Pivotal Role of Difluoromethyl Groups (CF2H) in Molecular Design and Bioisosteric Relationships

The difluoromethyl (CF2H) group holds a special place within the arsenal (B13267) of fluorinated functional groups. It is often considered a bioisostere of a hydroxyl (-OH) or a thiol (-SH) group. Bioisosterism, the principle of replacing a functional group within a biologically active molecule with another group that retains similar biological activity, is a powerful strategy in drug design. The CF2H group can mimic the hydrogen-bonding ability of -OH and -SH groups, acting as a hydrogen bond donor.

However, unlike the hydroxyl and thiol groups, the difluoromethyl group is significantly more lipophilic. This increased lipophilicity can enhance a drug candidate's ability to cross cell membranes, improving its bioavailability. Furthermore, the C-F bonds are metabolically stable, making the CF2H group resistant to oxidative degradation, a common metabolic pathway for many functional groups. This combination of hydrogen-bonding capacity, increased lipophilicity, and metabolic stability makes the difluoromethyl group a highly attractive substituent in the design of new therapeutic agents.

Overview of Difluoromethylation Strategies in Modern Organic Synthesis

The growing importance of the difluoromethyl group has spurred the development of a diverse range of synthetic methods for its introduction into organic molecules. These difluoromethylation strategies can be broadly categorized into three main approaches: nucleophilic, electrophilic, and radical difluoromethylation.

Nucleophilic Difluoromethylation: These methods typically involve the generation of a difluoromethyl anion equivalent, which can then react with various electrophiles. Reagents like fluoroform (CHF3) and its derivatives are often used as precursors to the difluoromethyl anion.

Electrophilic Difluoromethylation: In this approach, an electrophilic source of the "CF2H+" cation is used to react with nucleophilic substrates. A variety of reagents have been developed for this purpose, often featuring a difluoromethyl group attached to a good leaving group.

Radical Difluoromethylation: The generation of a difluoromethyl radical (•CF2H) allows for its addition to unsaturated systems or its use in C-H functionalization reactions. These reactions are often initiated by radical initiators or through photoredox catalysis.

Phosphonium (B103445), (difluoromethyl)triphenyl-, bromide can serve as a precursor to the difluoromethyl radical, placing it within the third category of difluoromethylation strategies.

Contextualizing Phosphonium, (difluoromethyl)triphenyl-, bromide as a Key Reagent in Fluorination Chemistry

This compound has emerged as a valuable and versatile reagent in modern fluorination chemistry, particularly for radical difluoromethylation reactions. thermofisher.com Its appeal lies in several key features:

Bench Stability: The salt is a stable solid that can be handled under normal laboratory conditions, making it more convenient to use than many gaseous or highly reactive fluorinating agents.

Accessibility: It can be readily prepared, ensuring its availability for synthetic applications.

Versatility: It has been successfully employed in the difluoromethylation of a range of substrates, including alkenes, enamides, and thiols. thermofisher.comnih.govfigshare.com

Mild Reaction Conditions: Many reactions involving this reagent can be carried out under mild conditions, often initiated by visible light in the presence of a photoredox catalyst. nih.govnih.gov This allows for the functionalization of complex molecules with sensitive functional groups.

Under visible-light photoredox conditions, the phosphonium salt can generate a difluoromethyl radical, which then engages in various addition and cyclization reactions. nih.govresearchgate.net This mode of reactivity provides a powerful tool for the construction of C-CF2H bonds.

The following table summarizes some of the key applications of this compound in difluoromethylation reactions:

Substrate ClassReaction TypeKey Features
AlkenesHydrodifluoromethylationVisible-light induced, mild conditions, good functional group tolerance. nih.gov
ThiolsRadical DifluoromethylationTransition-metal-free, proceeds via an SRN1-type mechanism, broad substrate scope. nih.govacs.org
EnamidesPhotoredox-Catalyzed DifluoromethylationRegioselective and stereoselective, provides access to β-difluoromethylated enamides. figshare.comnih.gov

Historical Development of Fluorinated Phosphonium Salts and Ylides in Organic Synthesis

The history of fluorinated phosphonium salts and their corresponding ylides is intrinsically linked to the development of the Wittig reaction, a cornerstone of alkene synthesis discovered by Georg Wittig in the 1950s. thermofisher.com The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.

The first examples of fluorinated phosphonium salts date back to the mid-20th century. Early work focused on the synthesis and reactivity of these compounds, exploring how the presence of fluorine atoms on the ylidic carbon would influence the outcome of the Wittig reaction. It was discovered that fluorinated ylides could be used to synthesize a variety of fluoroalkenes.

The development of reagents like (fluoromethyl)triphenylphosphonium halides and (difluoromethyl)triphenylphosphonium halides provided access to monofluoro- and difluoroolefins, respectively. These reactions were crucial for the synthesis of fluorinated building blocks for various applications.

In more recent times, the focus has shifted towards exploring new modes of reactivity for fluorinated phosphonium salts beyond their traditional role in olefination reactions. The discovery that reagents like this compound can serve as efficient precursors to fluorinated radicals under photoredox catalysis has opened up new avenues for their application in modern organic synthesis. nih.govnih.gov This evolution from stoichiometric olefination reagents to catalysts for radical transformations highlights the enduring utility and adaptability of this class of compounds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

difluoromethyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2P.BrH/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,19H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPMJTVOWUTTSY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrF2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90852474
Record name (Difluoromethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90852474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58310-28-4
Record name (Difluoromethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90852474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Phosphonium, Difluoromethyl Triphenyl , Bromide

Established Preparative Routes to Phosphonium (B103445), (difluoromethyl)triphenyl-, bromide

Synthesis from Halogenated Methane Derivatives and Tertiary Phosphines

The most direct and established method for the synthesis of (difluoromethyl)triphenylphosphonium bromide involves the reaction of a halogenated methane derivative, such as dibromodifluoromethane (CF₂Br₂), with triphenylphosphine (B44618) (PPh₃). This reaction proceeds via a nucleophilic attack of the phosphorus atom of triphenylphosphine on the electrophilic carbon of dibromodifluoromethane, leading to the displacement of a bromide ion and the formation of the desired phosphonium salt.

The reaction is typically carried out in a suitable organic solvent, and the product, being a salt, often precipitates from the reaction mixture, facilitating its isolation. The general scheme for this synthesis is as follows:

PPh₃ + CF₂Br₂ → [Ph₃PCH₂F₂]⁺Br⁻ + Ph₃PBr₂

This method, while straightforward, necessitates the use of the ozone-depleting substance CF₂Br₂, prompting the exploration of alternative synthetic routes.

Alternative Precursors and Reaction Conditions for its Preparation

In the quest for more environmentally benign and efficient synthetic protocols, researchers have investigated various alternative precursors and reaction conditions. One such approach involves the use of other difluoromethyl halides or sulfonate esters as the electrophilic partner for triphenylphosphine. These precursors can sometimes offer advantages in terms of reactivity, availability, or safety profile.

Furthermore, variations in reaction conditions, such as the choice of solvent, reaction temperature, and the use of additives, have been explored to optimize the yield and purity of the final product. The goal of these investigations is to develop a robust and scalable process for the synthesis of (difluoromethyl)triphenylphosphonium bromide that is both economically viable and environmentally responsible.

Synthesis of Related Difluoromethylene Phosphonium Ylide Precursors

The synthetic utility of (difluoromethyl)triphenylphosphonium bromide is intrinsically linked to its role as a precursor to the corresponding phosphonium ylide, Ph₃P=CF₂. This highly reactive intermediate is a powerful reagent for the introduction of the difluoromethylene group into organic molecules. Consequently, the development of methods for the generation of this ylide and its precursors is of significant interest.

Generation of Phosphobetaine Derivatives as Synthetic Intermediates

A notable advancement in the generation of difluoromethylene phosphonium ylides involves the use of phosphobetaine derivatives, such as (Triphenylphosphonio)difluoroacetate (B2812620) (PDFA). PDFA is a shelf-stable and easily prepared compound that serves as a convenient precursor to the difluoromethylene triphenylphosphonium ylide. nih.gov It can be synthesized and, upon gentle warming, decarboxylates to generate the desired ylide in situ. nih.gov

This approach offers several advantages over the direct deprotonation of the phosphonium bromide salt, including milder reaction conditions and the avoidance of strong bases. The generation of the ylide from PDFA can be represented as follows:

Ph₃P⁺CF₂CO₂⁻ (PDFA) → [Ph₃P=CF₂] + CO₂

The in situ generation of the ylide from PDFA has been successfully applied in various synthetic transformations, including the synthesis of carbamoyl fluorides from secondary amines. organic-chemistry.orgyorku.cayorku.ca In this process, the ylide generates difluorocarbene (:CF₂), which is then oxidized to difluorophosgene (COF₂), a key intermediate for the synthesis of carbamoyl fluorides. organic-chemistry.orgyorku.ca

Optimization of Synthetic Pathways for Enhanced Efficiency and Scalability

The transition from laboratory-scale synthesis to industrial production necessitates the optimization of synthetic pathways to ensure efficiency, cost-effectiveness, and safety. For the synthesis of (difluoromethyl)triphenylphosphonium bromide and its precursors, several factors are considered for optimization.

Key areas of focus for optimization include:

Reagent Selection: Utilizing readily available, less hazardous, and cost-effective starting materials.

Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and minimize side product formation.

Solvent Choice: Selecting solvents that are effective for the reaction, easy to handle, and have a favorable environmental profile.

Purification Methods: Developing efficient and scalable purification techniques to obtain the product in high purity.

Process Safety: Identifying and mitigating potential hazards associated with the synthesis.

Recent studies have focused on developing scalable synthesis protocols for related phosphonium salts, which can provide insights into the large-scale production of (difluoromethyl)triphenylphosphonium bromide. unibe.chnih.govresearchgate.net These efforts often involve a detailed investigation of the reaction mechanism and kinetics to identify rate-limiting steps and potential bottlenecks. For instance, the scale-up of radiosynthesis for related compounds has been achieved through a "numbering up" approach, where multiple small-scale reactions are run in parallel. nih.gov

Novel Approaches to the Synthesis of Phosphonium, (difluoromethyl)triphenyl-, bromide Analogues

The development of novel analogues of (difluoromethyl)triphenylphosphonium bromide is an active area of research, driven by the desire to fine-tune the reactivity and selectivity of these reagents. By modifying the substituents on the phosphorus atom or by replacing the bromide counter-ion, chemists can create a library of reagents with tailored properties.

One approach to synthesizing analogues involves the use of different tertiary phosphines in the initial reaction with the difluoromethyl source. This allows for the introduction of various aryl or alkyl groups on the phosphorus atom, which can influence the electronic and steric properties of the resulting phosphonium salt.

Furthermore, the synthesis of phosphinic acid analogues bearing difluoromethyl groups has been reported. nih.gov These compounds, while not direct analogues of the phosphonium salt, represent an important class of organofluorine compounds with potential applications in medicinal chemistry. The synthetic methodologies developed for these compounds could potentially be adapted for the synthesis of novel phosphonium salt analogues. The incorporation of fluorine-containing groups into complex molecules is a strategy to enhance their biological activity and bioavailability. nih.gov

The exploration of alternative difluorocarbene precursors, such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, also opens up new avenues for the in situ generation of difluoromethylene triphenylphosphonium ylide and its analogues. researchgate.net

Mechanistic Investigations of Reactions Mediated by Phosphonium, Difluoromethyl Triphenyl , Bromide

Pathways Involving Difluoromethyl Radical Generation (•CHF2)

The generation of the difluoromethyl radical from (difluoromethyl)triphenylphosphonium bromide is a cornerstone of modern radical difluoromethylation methodologies. This pathway typically involves single-electron reduction of the phosphonium (B103445) salt.

Radical Initiation Mechanisms (e.g., Photoredox Catalysis)

Visible-light photoredox catalysis has emerged as a powerful and mild method for initiating the generation of the difluoromethyl radical from (difluoromethyl)triphenylphosphonium bromide. nih.govacs.org In this process, a photocatalyst, such as fac-[Ir(ppy)3] (tris(2-phenylpyridinato)iridium(III)), absorbs visible light and is promoted to an excited state (Ir(ppy)3). This excited state is a potent single-electron donor.

The catalytic cycle is initiated by the reduction of the (difluoromethyl)triphenylphosphonium cation by the excited photocatalyst. This process is favorable due to the accessible reduction potential of the phosphonium salt. rsc.org The resulting triphenylphosphine (B44618) and difluoromethyl radical are then free to engage in subsequent reactions. This method has been successfully applied to a variety of transformations, including the hydrodifluoromethylation of alkenes and the difluoromethylation of thiols. conicet.gov.ar

A variety of photocatalysts and reaction conditions have been explored to optimize the generation of the •CHF2 radical. The choice of photocatalyst is critical, as its redox potential must be sufficient to reduce the phosphonium salt.

PhotocatalystExcitation Wavelength (nm)ApplicationReference
fac-[Ir(ppy)3]~450 (Blue Light)Oxy-difluoromethylation of alkenes acs.orgnih.gov
Ru(bpy)3Cl2Visible LightTrifluoromethylation of styrenes acs.org
Organic DyesVisible LightGeneral radical reactions conicet.gov.ar

Single Electron Transfer (SET) Processes in Radical Formation

The formation of the difluoromethyl radical from (difluoromethyl)triphenylphosphonium bromide is fundamentally a single electron transfer (SET) process. acs.org The excited photocatalyst (PC*) transfers a single electron to the phosphonium salt, leading to its fragmentation. nih.gov

PC* + [Ph3PCHF2]+Br- → [PC]+ + Ph3P + •CHF2 + Br-

This SET event is the key step in the generation of the radical. acs.org The feasibility of this process is governed by the redox potentials of both the photocatalyst and the phosphonium salt. rsc.org Mechanistic studies, including fluorescence quenching experiments, have confirmed that the phosphonium salt efficiently quenches the excited state of the photocatalyst, consistent with an SET mechanism. nih.gov Furthermore, radical trapping experiments using agents like TEMPO have successfully intercepted the •CHF2 radical, providing direct evidence for its formation via this pathway. nih.gov

Homolytic Cleavage Events Leading to Radical Intermediates

Following the initial single electron transfer, the resulting unstable intermediate undergoes homolytic cleavage of the carbon-phosphorus bond to release the difluoromethyl radical and triphenylphosphine. nih.gov

[Ph3P-CHF2]• → Ph3P + •CHF2

This cleavage is a rapid and irreversible process that drives the formation of the radical species. The stability of the resulting triphenylphosphine and the difluoromethyl radical contributes to the thermodynamic driving force for this fragmentation. While photoredox catalysis is a common method to induce this cleavage via an initial SET event, other radical initiation methods could potentially achieve the same outcome. The essential feature is the introduction of a single electron into the C-P bond's antibonding orbital, which effectively weakens and ultimately breaks the bond.

Pathways Involving Difluorocarbene Generation (:CF2)

In addition to serving as a source of difluoromethyl radicals, (difluoromethyl)triphenylphosphonium bromide and its derivatives can also be utilized to generate difluorocarbene (:CF2), a versatile intermediate for the synthesis of gem-difluoroalkenes and difluorocyclopropanes.

Ylide-to-Carbene Transformation Processes

The generation of difluorocarbene often proceeds through a phosphonium ylide intermediate. While (difluoromethyl)triphenylphosphonium bromide itself is not an ylide, it can be converted to one under basic conditions. The corresponding ylide, Ph3P=CF2, is generally unstable and can dissociate to form triphenylphosphine and difluorocarbene. cas.cn

Ph3P=CF2 ⇌ Ph3P + :CF2

This equilibrium between the ylide and the carbene allows for the in-situ generation of difluorocarbene for subsequent reactions. nih.gov The position of this equilibrium can be influenced by the reaction conditions and the presence of trapping agents. For instance, in the presence of an aldehyde, the ylide can be trapped in a Wittig-type reaction to form a gem-difluoroalkene. acs.org

Computational studies have investigated the C-P bond in the ylide Ph3P=CF2, with some calculations suggesting a relatively long and weak bond, which would facilitate its dissociation into difluorocarbene and triphenylphosphine. cas.cn

Decarboxylation Mechanisms from Phosphobetaine Precursors

A stable and convenient precursor for the generation of the Ph3P=CF2 ylide, and subsequently difluorocarbene, is the corresponding phosphobetaine, (triphenylphosphonio)difluoroacetate (B2812620) (Ph3P+CF2CO2-). acs.orgresearchgate.net This crystalline solid can be synthesized from triphenylphosphine and potassium bromodifluoroacetate. acs.org

Upon mild heating, this phosphobetaine undergoes decarboxylation to generate the transient phosphonium ylide. acs.org

Ph3P+CF2CO2- → Ph3P=CF2 + CO2

This in-situ generation of the ylide is a key advantage, as it avoids the need to handle the often-unstable ylide directly. The generated ylide can then either react with electrophiles, such as aldehydes, in a Wittig reaction or dissociate to release difluorocarbene. nih.govacs.org This decarboxylation approach has been shown to be a practical method for Wittig difluoroolefination reactions. researchgate.net

The temperature required for decarboxylation is a critical parameter and can influence the subsequent reaction pathway. researchgate.net

PrecursorConditionIntermediateProductReference
Ph3P+CF2CO2-Mild HeatingPh3P=CF2gem-difluoroalkenes (with aldehydes) acs.orgresearchgate.net
Ph3P+CF2CO2-Heating:CF2Difluorocyclopropanes (with alkenes) nih.gov

Intermediate Phosphonium Ylide Formation (Ph₃P⁺CF₂⁻) in Reaction Pathways

The initial step in many reactions involving (difluoromethyl)triphenylphosphonium bromide is the formation of the corresponding phosphonium ylide, (difluoromethylidene)triphenylphosphorane (Ph₃P=CF₂ or its zwitterionic form Ph₃P⁺CF₂⁻). This transformation is typically achieved by treating the phosphonium salt with a base. The base abstracts a proton from the α-carbon, which is rendered acidic by the adjacent positively charged phosphorus atom masterorganicchemistry.comlibretexts.org.

The formation of this ylide is a critical step that dictates the subsequent reaction pathway. In classic Wittig-type reactions, the ylide acts as a nucleophile, attacking a carbonyl compound to ultimately form a difluoroalkene organic-chemistry.orgwikipedia.org. The general mechanism for ylide formation is as follows:

Deprotonation: A base (B⁻) removes the acidic proton from the difluoromethyl group of the phosphonium salt.

Ylide Generation: This deprotonation results in the formation of the phosphorus ylide, a species with adjacent positive and negative charges, which is stabilized by resonance libretexts.org.

The choice of base is crucial and can range from strong bases like n-butyllithium (n-BuLi) to weaker bases like potassium carbonate (K₂CO₃), depending on the desired reactivity and the stability of the ylide masterorganicchemistry.comnih.gov. The ylide is a reactive intermediate and is typically generated in situ for immediate use in subsequent transformations societyforscience.org.

However, the reactivity of the difluoromethyl ylide is distinct from its non-fluorinated counterparts. The presence of the two fluorine atoms significantly influences its stability and nucleophilicity. While it is a precursor for the Wittig reaction, under certain conditions, it participates in alternative, non-Wittig reaction pathways researcher.lifefigshare.comresearchgate.net.

Nucleophilic Difluoromethylation Mechanisms

A significant deviation from the expected Wittig olefination is observed when (difluoromethyl)triphenylphosphonium bromide reacts with carbonyl compounds. Instead of the anticipated 1,1-difluoroalkenes, the reaction often yields α-difluoromethyl alcohols, which are products of nucleophilic difluoromethylation researcher.lifefigshare.comresearchgate.netresearchgate.net.

Mechanistic investigations have revealed that this outcome results from a direct transfer of the difluoromethyl (CF₂H) group to the electrophilic carbonyl carbon researcher.lifefigshare.comresearchgate.net. The proposed mechanism bypasses the formation of the typical oxaphosphetane intermediate that characterizes the Wittig reaction libretexts.orgwikipedia.org.

The reaction proceeds as follows:

The phosphonium salt, in the presence of a base, reacts with an aldehyde or ketone.

Instead of the ylide initiating a [2+2] cycloaddition with the carbonyl group, a direct nucleophilic attack of a difluoromethyl species occurs on the carbonyl carbon.

Subsequent workup yields the α-difluoromethylated alcohol.

This direct transfer mechanism has been found to be efficient for a variety of carbonyl compounds, particularly aryl aldehydes, affording the corresponding secondary alcohols with an α-CF₂H group in high yields researchgate.net.

Table 1: Nucleophilic Difluoromethylation of Various Aldehydes with (Difluoromethyl)triphenylphosphonium Bromide

EntryAldehyde SubstrateBaseSolventProductYield (%)
1BenzaldehydeK₂CO₃DMF1-Phenyl-2,2-difluoroethanol95
24-NitrobenzaldehydeK₂CO₃DMF1-(4-Nitrophenyl)-2,2-difluoroethanol92
34-MethoxybenzaldehydeK₂CO₃DMF1-(4-Methoxyphenyl)-2,2-difluoroethanol93
42-NaphthaldehydeK₂CO₃DMF1-(Naphthalen-2-yl)-2,2-difluoroethanol90
5CinnamaldehydeK₂CO₃DMF1,1-Difluoro-4-phenylbut-3-en-2-ol85

This table is a representative summary based on findings where high yields for α-CF₂H alcohols were reported from the reaction of DFPB with aldehydes.

In the traditional Wittig reaction, this P-O bond formation occurs during the decomposition of the oxaphosphetane intermediate libretexts.org. However, in the case of (difluoromethyl)triphenylphosphonium bromide, the reaction with carbonyls is believed to proceed through a pathway where the phosphorus atom coordinates with the carbonyl oxygen at an early stage. This interaction facilitates the transfer of the difluoromethyl group to the carbonyl carbon, leading directly to the formation of an intermediate that, upon hydrolysis, yields the α-CF₂H alcohol and triphenylphosphine oxide.

This mechanistic pathway highlights that while the phosphonium salt is a known ylide precursor, its reaction with carbonyls under "Wittig conditions" does not necessarily lead to the expected olefination products researcher.lifefigshare.comresearchgate.net. The strong P-O bond formation energy is a key factor that steers the reaction towards the thermodynamically favorable nucleophilic addition product over the kinetically controlled Wittig product.

Influence of Reaction Conditions on Mechanistic Divergence

The choice of base is a critical parameter that can influence the selectivity of reactions involving (difluoromethyl)triphenylphosphonium bromide. The primary role of the base is to generate the phosphonium ylide by deprotonation libretexts.org. The strength and nature of the base can affect the concentration and reactivity of the ylide, thereby influencing the competition between different reaction pathways.

For the nucleophilic difluoromethylation of carbonyl compounds, moderately strong bases like potassium carbonate (K₂CO₃) have been shown to be effective nih.gov. The use of very strong bases, such as organolithium reagents (e.g., n-BuLi), which are common in traditional Wittig reactions, could potentially alter the reaction course masterorganicchemistry.com. Strong bases can lead to a higher concentration of the ylide, which might favor the classical Wittig pathway under certain conditions, although for difluoromethylation, the non-Wittig pathway often dominates researcher.liferesearchgate.net.

The nature of the base, including its counterion, can also play a role. For instance, lithium-containing bases can lead to the formation of lithium salt intermediates that may stabilize betaines, potentially altering the stereochemical outcome or the reaction pathway itself organic-chemistry.orgwikipedia.org. In contrast, bases like sodium hydride (NaH) or sodium methoxide (NaOMe) are also used and can influence the reaction differently due to the absence of lithium cations organic-chemistry.org.

The solvent system and the nature of the counterions present in the reaction mixture can have a profound impact on the reaction mechanism and outcome nih.gov. Solvents can influence the solubility of the reagents, the stability of intermediates, and the transition state energies of competing pathways.

For the nucleophilic difluoromethylation reaction, polar aprotic solvents like dimethylformamide (DMF) are commonly employed. These solvents can effectively solvate the charged intermediates and facilitate the reaction.

The counterion of the phosphonium salt (bromide in this case) and the counterion of the base can form ion pairs with the charged species in solution. These interactions can affect the reactivity of the ylide and other intermediates. Explicit solvent molecules and counterions in the first solvation shell can significantly influence reaction energies and pathways nih.gov. For example, the presence of certain salts, like lithium iodide or sodium iodide, has been shown to influence the stereoselectivity (E/Z ratio) in traditional Wittig reactions, suggesting a strong effect of ions on the reaction intermediates wikipedia.org. While the direct difluoromethylation pathway is less focused on stereoselectivity of an alkene, the principle that counterions can modulate the stability and reactivity of intermediates remains crucial.

Computational Chemistry in Mechanistic Elucidation

Computational modeling provides invaluable insights into the transient and high-energy species that are often difficult to detect experimentally. For reactions mediated by (difluoromethyl)triphenylphosphonium bromide, computational studies would aim to map out the potential energy surface, identify key intermediates and transition states, and calculate the associated energies to determine the most plausible reaction pathway.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and predict their properties. In the context of a reaction mediated by (difluoromethyl)triphenylphosphonium bromide, DFT calculations would be employed to model the proposed elementary steps of the mechanism.

For an Sᵣₙ1-type mechanism, the key steps to be investigated would include:

Initiation: The formation of the difluoromethyl radical (•CF₂H) from the phosphonium salt. This could be initiated by a single-electron transfer (SET) from a suitable donor. DFT calculations would determine the feasibility of this electron transfer by calculating the reduction potential of the phosphonium salt and the oxidation potential of the electron donor.

Propagation: The subsequent steps of the radical chain reaction would be modeled. This would involve the addition of the difluoromethyl radical to a nucleophile, followed by fragmentation of the resulting radical anion to form the product and a new radical species that continues the chain.

Termination: Various radical recombination or disproportionation pathways that could terminate the chain reaction would also be investigated.

For each proposed step, DFT calculations would be used to compute the Gibbs free energy change (ΔG), providing a quantitative measure of the thermodynamic feasibility of each transformation. By comparing the energetics of different potential pathways, the most likely reaction mechanism can be identified.

Table 1: Hypothetical DFT-Calculated Energetics for a Proposed Sᵣₙ1 Difluoromethylation Note: The following table is illustrative and does not represent actual experimental or calculated data, as such specific information for the target compound was not found in the searched literature. It serves to demonstrate how such data would be presented.

Reaction StepDescriptionCalculated ΔG (kcal/mol)
InitiationFormation of •CF₂H radical+5.2
Propagation 1Addition of •CF₂H to Nucleophile-15.7
Propagation 2Fragmentation of Radical Anion-8.1
TerminationRadical Recombination-25.0

Beyond the thermodynamics of the reaction, understanding the kinetics is crucial. This is achieved through the study of transition states, which are the highest energy points along the reaction coordinate.

Transition State Analyses: DFT calculations are used to locate the geometry of the transition state for each elementary step. The nature of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected. The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), which is a key determinant of the reaction rate.

Reaction Coordinate Mapping: An intrinsic reaction coordinate (IRC) calculation is typically performed starting from the transition state structure. This calculation maps the reaction pathway from the transition state down to the corresponding reactants and products on the potential energy surface. This confirms that the identified transition state correctly connects the intended reactant and product states. The resulting reaction coordinate map provides a visual representation of the energy profile of the reaction, highlighting the energy barriers and the stability of intermediates.

Table 2: Hypothetical Activation Energies for Key Steps in a Difluoromethylation Reaction Note: This table is for illustrative purposes only, as specific computational data for reactions mediated by (difluoromethyl)triphenylphosphonium bromide was not found.

Elementary StepTransition StateCalculated ΔG‡ (kcal/mol)
Radical AdditionTS112.5
Radical Anion FragmentationTS29.8

Strategic Applications of Phosphonium, Difluoromethyl Triphenyl , Bromide in Organic Synthesis

Radical Difluoromethylation Reactions

(Difluoromethyl)triphenylphosphonium bromide is a bench-stable and readily accessible salt that serves as an effective source of the difluoromethyl radical under photoredox catalysis. This reactivity has been harnessed for various difluoromethylation reactions, including the functionalization of unsaturated systems, C-H bonds, and heteroatomic nucleophiles.

Hydrodifluoromethylation of Unsaturated Systems (Alkenes and Alkynes)

The introduction of a difluoromethyl group across carbon-carbon multiple bonds represents a direct method for synthesizing valuable CF2H-containing compounds. Visible-light-mediated hydrodifluoromethylation using (difluoromethyl)triphenylphosphonium bromide has been developed for this purpose. For instance, this method allows for the synthesis of previously inaccessible difluoromethylated oxindoles that feature a C-CF2H quaternary center. researchgate.net In a typical reaction mechanism, the phosphonium (B103445) salt is oxidized by an excited photocatalyst to generate the •CF2H radical, which then adds to the alkene. researchgate.net This transformation proceeds under mild conditions and demonstrates good functional group compatibility. researchgate.net

Table 1: Hydrodifluoromethylation of Alkenes Derived from Oxindoles Data extracted from a visible light-induced reaction protocol.

SubstrateProductYield
3-(Propan-2-ylidene)oxindolesDifluoromethylated oxindolesModerate to Excellent
Various substituted oxindolesProducts with C-CF2H quaternary centersGood functional group tolerance

Oxidative Difluoromethylation Reactions with Diverse Substrates

In addition to simple hydrodifluoromethylation, (difluoromethyl)triphenylphosphonium bromide can participate in oxidative difluoromethylation reactions, where a second functional group is introduced alongside the CF2H moiety. A notable example is the photoredox-catalyzed bromodifluoromethylation of alkenes. acs.orgnih.gov In this process, the phosphonium salt serves a dual role as both the source of the difluoromethyl radical and the bromide anion nucleophile. mdpi.com The reaction is typically promoted by visible light and a photocatalyst, with the presence of a copper catalyst like CuBr2 being crucial for selectively forming the bromodifluoromethylated products. acs.orgnih.gov This method allows for the vicinal difunctionalization of alkenes in a single step. mdpi.com

Table 2: Photoredox-Catalyzed Bromodifluoromethylation of Alkenes

ReagentCo-catalystKey FeatureOutcome
(Difluoromethyl)triphenylphosphonium bromideCuBr₂Reagent acts as both •CF₂H and bromide sourceSelective formation of bromodifluoromethylated products

Direct Difluoromethylation of Unactivated C(sp³)–H bonds

A significant advancement in C-H functionalization is the direct difluoromethylation of unactivated C(sp³)–H bonds. A strategy utilizing a radical-radical cross-coupling mechanism under visible-light photoredox catalysis has been reported. rsc.orgresearchgate.net This transition-metal-free method employs an organic photocatalyst to facilitate the reaction. Mechanistic studies indicate that the transformation proceeds through the coupling of a difluoromethyl radical, generated from the phosphonium salt, and a C(sp³) radical. rsc.orgresearchgate.net This approach has been successfully applied to substrates like 1,4-dihydroquinoxalin-2-ones, providing a direct route to install a CF2H group at a C(sp³) center under mild conditions. rsc.orgresearchgate.net

Table 3: Direct C(sp³)–H Difluoromethylation via Radical-Radical Cross-Coupling

Substrate ClassCatalyst SystemMechanismSignificance
1,4-Dihydroquinoxalin-2-onesOrganic photocatalyst (3 mol%)Radical-radical cross-coupling of •CF₂H and C(sp³)-radicalFirst example of this type of C(sp³)–H difluoromethylation

Functionalization of Sulfur-Containing Nucleophiles (Thiols) and Nitrogen-Containing Substrates (Enamides)

(Difluoromethyl)triphenylphosphonium bromide is an effective reagent for the difluoromethylation of heteroatom nucleophiles. A facile method for the difluoromethylation of various thiols (aryl, heteroaryl, and alkyl) has been developed that proceeds under mild, transition-metal-free conditions. nih.govfigshare.com Investigations involving deuterium (B1214612) labeling and cyclic voltammetry suggest that the reaction occurs via an S

RN1-type mechanism. nih.govfigshare.com The method exhibits a broad substrate scope and tolerates numerous functional groups, including hydroxyl, amine, amide, and ester groups. nih.govfigshare.com

Furthermore, the reagent has been used for the regioselective and stereoselective difluoromethylation of enamides. researchgate.net This reaction provides access to a variety of synthetically important β-difluoromethylated enamides with defined geometry in high yields. researchgate.net

Table 4: Difluoromethylation of Thiols and Enamides

SubstrateConditionsProposed MechanismProduct
Various ThiolsMild, transition-metal-freeSRN1-typeDifluoromethyl thioethers
EnamidesNot specifiedNot specifiedβ-Difluoromethylated enamides

Wittig-Type and Difluorocarbene-Mediated Transformations

Beyond radical chemistry, (difluoromethyl)triphenylphosphonium bromide is a key precursor for generating the corresponding phosphonium ylide, a cornerstone of Wittig-type olefination reactions for synthesizing gem-difluoroolefins.

Gem-Difluoroolefination of Carbonyl Compounds via Phosphonium Ylide Intermediate

The conversion of carbonyl compounds into 1,1-difluoroalkenes is a fundamental transformation in organofluorine chemistry, and the Wittig reaction is one of the most direct methods to achieve this. beilstein-journals.orgbeilstein-journals.orgnih.gov The process involves a phosphonium ylide, which can be generated in situ from a phosphonium salt. beilstein-journals.orgbeilstein-journals.orglibretexts.org (Difluoromethyl)triphenylphosphonium bromide serves as the precursor to the key difluoromethylene phosphonium ylide intermediate (Ph₃P⁺CF₂⁻). researchgate.net

The ylide is typically generated by deprotonating the phosphonium salt with a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net Once formed, the highly reactive ylide engages with aldehydes and ketones in a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to yield the desired gem-difluoroalkene and triphenylphosphine (B44618) oxide. wikipedia.org This method is effective for a range of aldehydes and activated ketones. beilstein-journals.orgbeilstein-journals.org

Table 5: Gem-Difluoroolefination of Carbonyls via Wittig-Type Reaction

PrecursorYlide IntermediateBase ExampleCarbonyl SubstrateProduct
(Difluoromethyl)triphenylphosphonium bromidePh₃P⁺CF₂⁻DBUAldehydes, Activated Ketonesgem-Difluoroolefin

Difluorocyclopropanation of Alkenes Utilizing Difluorocarbene

The synthesis of gem-difluorocyclopropanes is a significant transformation in organic synthesis, and difluorocarbene (:CF2) is the key intermediate. While various precursors exist, the combination of triphenylphosphine (Ph3P) and dibromodifluoromethane (CF2Br2) provides a pathway to generate difluorocarbene for the cyclopropanation of alkenes. This reaction proceeds through the formation of a phosphonium salt intermediate, which subsequently decomposes to yield the reactive difluorocarbene.

The process is particularly effective for electron-rich alkenes. To enhance the efficiency of the reaction, especially the decomposition of the phosphonium intermediate, additives can be employed. For instance, the addition of potassium fluoride and 18-crown-6 has been shown to improve the yields of the resulting gem-difluorocyclopropane products nih.gov. This method, which involves the in-situ generation of the carbene from a phosphonium salt, represents a viable strategy for difluorocyclopropanation.

Generation of Difluorocarbene for Specific Synthetic Manipulations

Phosphonium, (difluoromethyl)triphenyl-, bromide and related phosphonium salts serve as effective precursors to difluorocarbene for various synthetic applications beyond cyclopropanation cas.cn. The generation of difluorocarbene from these reagents allows for transformations such as difluoromethylenation (a Wittig-type reaction) and difluoromethylation of heteroatoms.

Upon treatment with a suitable base, the phosphonium salt can be deprotonated to form the corresponding ylide, (triphenylphosphonio)difluoromethylide (Ph3P⁺CF₂⁻). This ylide is a key intermediate in the Wittig olefination of aldehydes and ketones, leading to the formation of gem-difluoroalkenes nih.govbeilstein-journals.org. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide. This transformation is a cornerstone of organofluorine chemistry, providing access to valuable difluorinated building blocks.

Difluorocarbene generated from phosphonium salts can also react with heteroatom nucleophiles, leading to O-, S-, and N-difluoromethylated products cas.cn. This reactivity showcases the versatility of the reagent in introducing the -CF₂H group into a wide array of organic molecules.

Based on the available research, there is no information on the use of this compound for the following applications:

Nucleophilic Difluoromethylation of Carbonyl Substrates

Scope and Substrate Compatibility in Nucleophilic Difluoromethylation

The reaction of the corresponding ylide with carbonyl compounds overwhelmingly proceeds via the Wittig reaction pathway to yield alkenes, rather than undergoing a simple nucleophilic addition to form difluoromethyl alcohols.

Electrocatalytic and Photocatalytic Approaches in Reagent Utilization

Modern synthetic methods have increasingly focused on electrocatalytic and photocatalytic strategies to generate reactive intermediates under mild conditions. This compound has emerged as a valuable reagent in this context, particularly in visible-light-mediated reactions.

Visible-light photoredox catalysis provides a powerful and sustainable tool for generating radical species under mild conditions. In this arena, (difluoromethyl)triphenylphosphonium bromide has been successfully employed as a precursor of the difluoromethyl radical (•CF₂H) nih.gov.

Under photoredox conditions, often using a suitable photocatalyst, the phosphonium salt can undergo a single-electron reduction to generate the •CF₂H radical. This radical can then participate in various addition reactions. For example, a method for the bromodifluoromethylation of alkenes has been developed where (difluoromethyl)triphenylphosphonium bromide is used in conjunction with a photocatalyst and a copper(II) bromide (CuBr₂) catalyst to yield bromodifluoromethylated products selectively nih.gov.

Similarly, the reagent has been used for the hydrodifluoromethylation of alkenes. In these reactions, visible light induces the formation of the difluoromethyl radical, which adds to the alkene. A subsequent hydrogen atom transfer (HAT) from a suitable donor, such as water or THF, furnishes the hydrodifluoromethylated product. These photocatalytic methods are noted for their mild reaction conditions, operational simplicity, and broad tolerance of various functional groups organic-chemistry.org.

Electrochemical Difluoromethylation Methods and Their Synthetic Utility

Electrochemical methods offer a sustainable and efficient alternative for generating reactive species in organic synthesis. The electroreduction of (difluoromethyl)triphenylphosphonium bromide provides a powerful method for generating the difluoromethyl radical (•CHF₂), enabling novel difluoromethylation reactions. acs.org This approach has been successfully applied to the difunctionalization of alkenes.

A notable application is the electrochemical difluoromethylation–carboxylation of alkenes. acs.org In this process, the electrochemically generated •CHF₂ radical adds to an alkene, forming a radical intermediate. This intermediate is then trapped by carbon dioxide (CO₂) under reductive conditions, leading to the formation of valuable difluoromethylated carboxylic acids. This method is distinguished by its use of stable and readily available starting materials and its ability to incorporate two important functional groups in a single operation. acs.org

Similarly, a difluoromethylation–deuteration process has been developed, showcasing the versatility of the electrochemically generated radical intermediate. acs.org The synthetic utility of these electrochemical methods is highlighted by their applicability to a range of substrates, including enamides and styrene derivatives, providing access to a diverse array of difluoromethylated building blocks. researchgate.net The reactions are typically conducted in an undivided cell, simplifying the experimental setup. researchgate.net

Table 1: Electrochemical Difunctionalization of Alkenes with (Difluoromethyl)triphenylphosphonium Bromide

Alkene Substrate Second Component Product Structure Yield (%) Reference
Styrene CO₂ α-(Difluoromethyl)phenethyl carboxylic acid Good acs.org
N-Vinylacetamide CO₂ N-(1-(Difluoromethyl)-2-carboxyethyl)acetamide Moderate researchgate.net

Synthesis of Complex Fluorinated Architectures

The introduction of the difluoromethyl group into complex molecular scaffolds is of high interest, particularly in medicinal chemistry, where this group can serve as a bioisostere for hydroxyl, thiol, or amine functionalities. nih.gov (Difluoromethyl)triphenylphosphonium bromide is a key reagent in the construction of these intricate fluorinated structures.

Construction of CHF₂-Containing Heterocycles (e.g., Lactones, Tetrahydrofurans, Pyrrolidines)

A highly effective strategy for synthesizing CHF₂-containing heterocycles involves a visible light-mediated intramolecular oxy-difluoromethylation. nih.govacs.org This method uses (difluoromethyl)triphenylphosphonium bromide as a CHF₂ radical precursor. The process is initiated by a single-electron transfer (SET) from an excited photocatalyst, such as fac-[Ir(ppy)₃], to the phosphonium salt, which releases the •CHF₂ radical. nih.govacs.org This radical then adds to the alkene of a substrate like an enoic acid. The resulting radical intermediate is oxidized to a carbocation, which undergoes subsequent intramolecular cyclization with a tethered nucleophile (e.g., a carboxylic acid or alcohol) to form the heterocycle. nih.govacs.org

This methodology has been successfully applied to the synthesis of a variety of important heterocyclic structures:

Lactones: Alkenoic acids are cyclized to afford difluoromethylated γ-butyrolactones in moderate to excellent yields and with high diastereoselectivity. nih.gov

Tetrahydrofurans: Alkenes bearing a pendant alcohol moiety are converted into the corresponding difluoromethylated tetrahydrofurans. nih.govacs.org

Pyrrolidines: The strategy has been extended to include nitrogen nucleophiles, enabling the construction of difluoromethylated pyrrolidines. nih.govresearchgate.net

The practicality of this method is enhanced by its implementation in continuous flow reactors, including low-cost 3D-printed versions, which allows for scalability and efficient production. nih.govacs.org

Table 2: Synthesis of CHF₂-Containing Heterocycles via Oxy-Difluoromethylation

Substrate Type Nucleophile Heterocycle Formed Yield Range (%) Reference
Alkenoic Acid Carboxylic Acid γ-Butyrolactone 43-84 nih.gov
Alkenol Alcohol Tetrahydrofuran Moderate-Excellent nih.govacs.org

Enantioselective Difluoromethylation Strategies and Outcomes

The development of enantioselective methods for installing the difluoromethyl group is crucial for accessing chiral fluorinated molecules for pharmaceutical applications. nih.gov While direct asymmetric catalysis using (difluoromethyl)triphenylphosphonium bromide remains an area of active development, related strategies highlight the potential for creating CF₂H-containing stereocenters with high enantiocontrol.

One prominent approach involves nickel-catalyzed decarboxylative difluoromethylation, which converts alkyl carboxylic acids into difluoromethylated products with high enantioselectivity. nih.gov Although this method does not directly use the phosphonium salt, it demonstrates a successful strategy for the asymmetric installation of the CF₂H group.

More directly related, catalytic asymmetric methods for constructing enantioenriched difluoromethylated pyrrolidines have been developed based on 1,3-dipolar cycloaddition reactions. researchgate.net These processes generate pyrrolidines with CF₂H-containing stereocenters in high enantiomeric excess (up to 97% ee). researchgate.net While the specific difluoromethylating agent may vary, these examples establish important precedents for asymmetric C-CHF₂ bond formation. The development of chiral catalysts capable of controlling the stereochemical outcome of radical additions originating from reagents like (difluoromethyl)triphenylphosphonium bromide is a key goal in this field.

Multi-Component Reactions and Cascade Processes Involving the Reagent

(Difluoromethyl)triphenylphosphonium bromide is an effective initiator for cascade reactions, which allow for the rapid construction of complex molecules from simple precursors in a single operation. These processes often proceed through a radical-mediated pathway.

A visible light-induced radical cascade involving difluoromethylation and cyclization has been developed for the synthesis of CF₂H-substituted polycyclic imidazoles. nih.gov In this reaction, the photogenerated •CHF₂ radical adds to an unactivated alkene tethered to an imidazole core. The resulting alkyl radical then undergoes a cyclization/aromatization cascade to furnish the polycyclic product. This strategy is valued for its mild conditions and operational simplicity. nih.gov

Multicomponent reactions (MCRs) that incorporate the difluoromethyl group are highly sought after for their efficiency in building molecular diversity. chemrxiv.orgresearchgate.netchemrxiv.org While many MCRs involving difluoromethyl radicals utilize other precursors, the principles are applicable to radicals generated from the phosphonium salt. These reactions often combine an alkene, a nucleophile, and a difluoromethyl source in a single pot. For example, a three-component 1,2-difluoroalkylamination of alkenes has been reported. mdpi.com The ability to generate the key •CHF₂ radical from the stable and accessible (difluoromethyl)triphenylphosphonium bromide makes it an attractive candidate for the development of new multicomponent and cascade processes. nih.gov

Catalytic Systems and Methodological Innovations in Phosphonium, Difluoromethyl Triphenyl , Bromide Chemistry

Development of Transition Metal-Free Protocols for Difluoromethylation

The development of difluoromethylation reactions that obviate the need for transition metals is a significant step toward more sustainable and cost-effective synthetic methods. Research has demonstrated that Phosphonium (B103445), (difluoromethyl)triphenyl-, bromide can be effectively employed under metal-free conditions for the difluoromethylation of various substrates.

A notable example is the facile difluoromethylation of thiols. acs.org This transformation proceeds under mild, transition-metal-free conditions using the phosphonium salt as a bench-stable and readily accessible reagent. The reaction accommodates a broad scope of thiol substrates, including those bearing various functional groups such as hydroxyl (OH), amine (NH₂), amide, and ester functionalities, demonstrating high chemoselectivity. acs.org Mechanistic investigations, including deuterium (B1214612) labeling and cyclic voltammetry experiments, suggest that the reaction proceeds via a radical nucleophilic substitution (SRN1)-type mechanism. acs.org

The general scheme for this transition-metal-free process is depicted below:

R-SH + [Ph₃PCH₂F₂]⁺Br⁻ → R-SCF₂H + Ph₃PO + HBr

This protocol provides a direct and operationally simple method for the synthesis of difluoromethyl thioethers, which are valuable motifs in various fields of chemical science.

Role of Transition Metal Catalysis (e.g., Copper, Nickel) in Complementary Difluoromethylation

While transition-metal-free methods offer significant advantages, transition metal catalysis provides complementary reactivity and selectivity in difluoromethylation reactions involving Phosphonium, (difluoromethyl)triphenyl-, bromide. Copper, in particular, has been shown to play a crucial role in modulating the outcome of such reactions, often in synergy with other catalytic systems.

In the context of photoredox catalysis, the addition of a copper(II) salt, such as copper(II) bromide (CuBr₂), can selectively dictate the reaction pathway. For instance, the visible-light-induced reaction of alkenes with this compound can lead to either hydrodifluoromethylation or bromodifluoromethylation. In the absence of a copper catalyst, a mixture of products is often observed. However, the introduction of catalytic amounts of CuBr₂ selectively promotes the formation of the bromodifluoromethylated product. nih.govacs.org

The proposed role of the copper catalyst in this dual catalytic system involves an efficient bromine atom transfer to a radical intermediate. After the photocatalytically generated difluoromethyl radical adds to the alkene, the resulting alkyl radical is trapped by the copper(II) bromide, which transfers a bromine atom to yield the final product and a copper(I) species. The copper(I) is then re-oxidized to copper(II) to complete the catalytic cycle. This synergistic approach highlights how a transition metal can be employed not as the primary initiator, but as a key mediator to control product selectivity.

Rational Design and Application of Photoredox Catalysts in Radical Generation and Reaction

Visible-light photoredox catalysis has become a powerful tool for generating radical species under exceptionally mild conditions, and its application to this compound has unlocked novel transformations. The phosphonium salt serves as an excellent precursor to the difluoromethyl radical (•CF₂H) upon single-electron reduction by an excited-state photocatalyst. nih.gov

This strategy has been successfully applied to the difluoromethylation of alkenes. For example, a photoredox-catalyzed protocol was developed for the bromodifluoromethylation of a wide range of alkenes. nih.govacs.org The reaction is typically initiated by an iridium-based photocatalyst, such as fac-Ir(ppy)₃, which, upon irradiation with visible light, becomes a potent reductant capable of reducing the phosphonium salt to generate the •CF₂H radical.

Furthermore, photoredox catalysis has enabled highly selective difluoromethylation reactions. A noteworthy achievement is the regioselective and stereoselective difluoromethylation of enamides. nih.gov This method provides access to geometrically defined β-difluoromethylated enamides, which are valuable synthetic intermediates. The reaction proceeds under mild conditions and tolerates a variety of functional groups, showcasing the precision achievable through the rational design of photocatalytic systems. nih.gov

Table 1: Examples of Photoredox-Catalyzed Difluoromethylation

Substrate TypeReactionPhotocatalystKey FeatureReference
AlkenesBromodifluoromethylationfac-Ir(ppy)₃Generation of •CF₂H radical for addition-bromination nih.gov
EnamidesDifluoromethylationNot specifiedHigh regioselectivity and stereoselectivity nih.gov

Continuous Flow Methodologies and Advanced Reactor Design for Enhanced Control and Efficiency

The integration of continuous flow technology with photochemical reactions offers numerous advantages, including enhanced safety, scalability, and precise control over reaction parameters such as irradiation time and temperature. This methodology has been successfully applied to difluoromethylation reactions using this compound.

A visible light-mediated intramolecular oxy-difluoromethylation has been developed under continuous flow conditions to synthesize a variety of CHF₂-containing heterocycles, including lactones, tetrahydrofurans, and pyrrolidines. nih.gov This method utilizes low-cost, 3D-printed photoflow reactors, making the technology highly accessible. The phosphonium salt acts as the CF₂H radical precursor in a practical and scalable process that provides the desired heterocyclic products in moderate to excellent yields with high regio- and stereoselectivity. nih.gov

The use of a continuous flow setup proved highly efficient. For example, the oxy-difluoromethylation of 4-pentenoic acid was successfully performed on a millimole scale, yielding the corresponding difluoromethylated butyrolactone in an 82% isolated yield. nih.gov This demonstrates the potential of combining flow chemistry with photoredox catalysis for practical applications, including potential industrial synthesis, by offering superior control and efficiency compared to traditional batch processes. nih.gov

Strategies for Improved Reactivity and Selectivity (e.g., Chemo-, Regio-, Stereoselectivity)

A central goal in modern synthetic chemistry is the development of reactions that proceed with high levels of selectivity. Methodologies using this compound have shown significant progress in achieving chemo-, regio-, and stereocontrol.

Chemoselectivity: The ability to modify one functional group in the presence of others is crucial for the synthesis of complex molecules. The transition-metal-free difluoromethylation of thiols is a prime example of a highly chemoselective reaction. It proceeds efficiently without affecting other sensitive functional groups like alcohols, amines, esters, and amides within the same molecule. acs.org

Regio- and Stereoselectivity: Many recently developed protocols exhibit excellent control over the position and spatial orientation of the newly introduced difluoromethyl group. The photoredox-catalyzed difluoromethylation of enamides, for instance, yields β-difluoromethylated products with high regioselectivity and defined stereochemistry. nih.gov Similarly, the intramolecular oxy-difluoromethylation of unsaturated carboxylic acids and alcohols under continuous flow conditions results in the formation of heterocycles with excellent control over both regioselectivity (e.g., 5-exo vs. 6-endo cyclization) and diastereoselectivity. nih.gov

Table 2: Examples of Selective Difluoromethylation Reactions

Selectivity TypeReaction DescriptionSubstrateSignificanceReference
ChemoselectivityTransition-metal-free S-difluoromethylationThiols with -OH, -NH₂, -CONR₂, -CO₂R groupsTolerates a wide range of functional groups. acs.org
RegioselectivityPhotoredox-catalyzed additionEnamidesSelectively forms β-difluoromethylated products. nih.gov
StereoselectivityPhotoredox-catalyzed intramolecular cyclizationUnsaturated alcohols/acidsProvides high diastereoselectivity in heterocycle formation. nih.gov

These examples underscore the sophisticated level of control that can be achieved in difluoromethylation reactions through careful methodological design, enabling the precise synthesis of complex fluorinated molecules.

Advanced Characterization and Spectroscopic Probes in Reaction Studies

In Situ Monitoring Techniques for Detection and Identification of Reaction Intermediates

In situ monitoring provides a real-time window into the progress of a chemical reaction, allowing for the direct observation of reactants, intermediates, and products as they evolve. For reactions involving phosphonium (B103445) salts like (difluoromethyl)triphenylphosphonium bromide, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are powerful tools for identifying key transient species.

When the compound is deprotonated to form its corresponding ylide (difluoromethylene triphenylphosphorane), it can undergo Wittig-type reactions with carbonyl compounds. Mechanistic studies of the Wittig reaction have established the formation of an oxaphosphetane as a crucial intermediate. acs.orgwikipedia.org In situ NMR spectroscopy can, in principle, track the consumption of the phosphonium salt and the carbonyl starting material, and potentially detect the characteristic signals of the phosphorus-containing oxaphosphetane ring structure before its decomposition to the final alkene and triphenylphosphine (B44618) oxide products. wikipedia.org These techniques are invaluable for confirming proposed mechanistic pathways and understanding the kinetics of each step.

Deuterium (B1214612) Labeling Experiments for Unraveling Reaction Mechanisms

Deuterium labeling is a cornerstone technique for elucidating reaction mechanisms by tracing the path of hydrogen atoms throughout a transformation. chem-station.com The replacement of protium with deuterium introduces a kinetic isotope effect (KIE), which can reveal the rate-determining step of a reaction. chem-station.com This methodology has been specifically applied to study the reactivity of (difluoromethyl)triphenylphosphonium bromide.

In studies of the radical difluoromethylation of thiols, deuterium labeling experiments were instrumental in analyzing the reaction pathway. sigmaaldrich.com Furthermore, in reactions involving the ylide derived from the phosphonium salt, alkaline deuterolysis with deuterium oxide (D₂O) has been used to introduce deuterium into the final products, confirming the role of specific intermediates. acs.org The use of deuterated solvents, such as deuterated acetonitrile (CD₃CN), can also help clarify reaction mechanisms by indicating whether the solvent participates in hydrogen atom transfer steps. nih.gov Such experiments provide unambiguous evidence for proposed mechanistic steps, including proton transfers and the fate of the difluoromethyl hydrogen. acs.org

Electrochemical Techniques (e.g., Cyclic Voltammetry) in Radical Pathway Analysis

Electrochemical methods, particularly cyclic voltammetry (CV), are highly effective for investigating reactions that proceed through electron transfer steps and for characterizing the redox behavior of chemical species. nih.gov CV is a powerful tool for probing potential radical pathways in reactions involving (difluoromethyl)triphenylphosphonium bromide.

The generation of a difluoromethyl radical from this phosphonium salt is a key step in many of its applications. sigmaaldrich.com Research on the difluoromethylation of thiols using this reagent has employed cyclic voltammetry to analyze the proposed radical mechanism. sigmaaldrich.com CV can provide information on the reduction and oxidation potentials of the compound and any intermediates, offering thermodynamic insights into the feasibility of single-electron transfer (SET) processes that initiate radical formation. nih.govutexas.edu By analyzing the voltammetric profiles, researchers can identify the electrochemical events corresponding to the generation of radical species and subsequent chemical reactions, thereby supporting or refuting a proposed radical pathway. nih.gov

Spectroscopic Signatures of Transient Species (e.g., Ylides, Carbenes, Radicals)

The direct detection and characterization of highly reactive, transient species are critical for confirming reaction mechanisms. Various spectroscopic techniques are used to identify the unique signatures of ylides, carbenes, and radicals generated from (difluoromethyl)triphenylphosphonium bromide.

Ylides : The primary transient species formed from the deprotonation of the phosphonium salt is difluoromethylene triphenylphosphonium ylide. researchgate.net This ylide is a key intermediate in Wittig-type reactions. Its presence is often inferred through its reaction with aldehydes or ketones to form an oxaphosphetane intermediate, which subsequently yields a 1,1-difluoroalkene. wikipedia.orgresearchgate.net

Carbenes : While some fluorinated reagents are known to generate free difluorocarbene (:CF₂), the ylide formed from the phosphonium salt acts as a "carbene equivalent," delivering the CF₂ unit to a substrate without the formation of a free carbene. researchgate.net

Radicals : There is substantial evidence that (difluoromethyl)triphenylphosphonium bromide can serve as a source of the difluoromethyl radical (•CF₂H). Upon irradiation with visible light, the compound generates this radical species. sigmaaldrich.com Mechanistic studies have confirmed this radical pathway through trapping experiments. acs.org When the reaction is conducted in the presence of a radical scavenger like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), a radical-trapping adduct (TEMPO–CF₂H) is formed. This adduct has a distinct spectroscopic signature and can be detected by techniques such as gas chromatography–mass spectrometry (GC-MS), providing definitive evidence for the transient existence of the difluoromethyl radical. acs.org

The following table summarizes the key transient species and the techniques used to probe their existence.

Transient SpeciesParent CompoundProbing Technique(s)Key Findings
Difluoromethylene triphenylphosphonium ylidePhosphonium, (difluoromethyl)triphenyl-, bromideReaction with carbonylsFormation of oxaphosphetane intermediate in Wittig-type reactions. acs.orgresearchgate.net
OxaphosphetaneReaction intermediate of ylide and carbonylIn Situ NMR (potential)Key intermediate in the Wittig reaction pathway. wikipedia.org
Difluoromethyl radical (•CF₂H)This compoundRadical trapping (TEMPO), GC-MS, Cyclic VoltammetryDetected as TEMPO–CF₂H adduct; radical pathway confirmed. sigmaaldrich.comacs.org

Comparative Analysis with Other Difluoromethylation Reagents

Comparative Reactivity and Functional Group Tolerance Profiles

Phosphonium (B103445), (difluoromethyl)triphenyl-, bromide, often abbreviated as DFPB, exhibits versatile reactivity, functioning as a precursor to both the difluoromethyl radical (•CF2H) and difluorocarbene (:CF2). This dual reactivity allows it to participate in distinct mechanistic pathways depending on the reaction conditions and substrates.

Under visible light irradiation or other initiation methods, the compound serves as an effective source of the difluoromethyl radical. sigmaaldrich.com This radical pathway has been notably utilized for the facile difluoromethylation of various thiols under mild, transition-metal-free conditions. nih.govacs.org Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest that this transformation proceeds via a nucleophilic substitution radical chain (SRN1)-type mechanism. nih.govacs.org In this process, initiation occurs through an electron transfer from a thiolate anion to the phosphonium salt, generating the •CF2H radical. acs.org This radical then reacts with another thiolate anion, propagating the chain. acs.org A key feature of this method is its high chemoselectivity; for instance, the difluoromethylation of thiophenols occurs selectively in the presence of phenol (B47542) or aniline (B41778) functional groups. rsc.org The reaction demonstrates good tolerance for a range of functional groups, including hydroxyl (-OH), primary amines (-NH2), amides, and esters. nih.govacs.org However, its scope under these radical conditions has limitations, as aliphatic thiols have been reported to be unreactive. rsc.org

In addition to thiols, the photogenerated difluoromethyl radical from this phosphonium salt can react with alkenes and enamides. sigmaaldrich.com In a different reaction pathway, when promoted by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the reagent can generate difluorocarbene. Interestingly, under these conditions in the presence of a copper source and aryl iodides, DBU not only generates the carbene but also facilitates its conversion into a trifluoromethyl anion, leading to trifluoromethylation products. researchgate.net This highlights how the reactivity of the phosphonium salt can be steered towards different outcomes based on the choice of reagents.

The functional group tolerance under radical conditions is a significant advantage. The mildness of the light-initiated protocol for thiol difluoromethylation avoids the harsh conditions that might be incompatible with sensitive functional groups present in complex molecules. nih.govacs.org

Advantages and Limitations of Phosphonium, (difluoromethyl)triphenyl-, bromide Relative to Alternative Reagents (e.g., TMSCF2H, ClCF2H, PDFA, other phosphonium salts)

The utility of this compound is best understood when compared with other common difluoromethylating agents. Each reagent possesses a unique profile of advantages and limitations regarding its stability, reactivity, required reaction conditions, and substrate scope.

Advantages of this compound:

Bench Stability: It is a solid that is stable to air and water, making it easy to handle and store compared to gaseous or highly reactive reagents. nih.govresearchgate.net

Accessibility: The reagent is readily accessible and commercially available. nih.gov

Transition-Metal-Free Radical Pathway: For certain transformations, such as the difluoromethylation of thiols, it operates under mild, light-initiated conditions without the need for a transition metal catalyst, which can be advantageous for avoiding metal contamination in the final products. nih.govacs.org

Versatile Reactivity: It can act as a precursor for both difluoromethyl radicals and difluorocarbene, offering mechanistic flexibility. sigmaaldrich.comresearchgate.net

Limitations of this compound:

Substrate Scope: The radical pathway shows high selectivity for certain nucleophiles like aromatic thiols but may not be effective for other substrate classes, such as aliphatic thiols. rsc.org

Potential for Side Reactions: Under certain basic conditions, it can lead to trifluoromethylation instead of the expected difluoromethylation, which limits its applicability for certain transformations where the CF2H group is desired. researchgate.net

The following table provides a comparative overview with other prominent difluoromethylation reagents.

ReagentTypical Use/MechanismAdvantagesLimitations
This compound Radical (•CF2H) source for thiols/alkenes; Difluorocarbene (:CF2) precursor. sigmaaldrich.comnih.govacs.orgBench-stable solid, readily available, mild conditions, transition-metal-free options. nih.govLimited scope in radical reactions (e.g., no reaction with aliphatic thiols); can lead to trifluoromethylation with DBU. rsc.orgresearchgate.net
TMSCF2H (Difluoromethyl)trimethylsilane Nucleophilic CF2H source, often used in metal-catalyzed cross-coupling. researchgate.netnih.govEffective for C(sp3)-CF2H bond formation with alkyl halides. nih.govRequires metal catalysts (e.g., Cu, Pd), which can add cost and complexity; requires an activator (e.g., CsF). researchgate.netnih.gov
ClCF2H (Chlorodifluoromethane) Difluorocarbene precursor; used in metal-catalyzed cross-couplings. rsc.orgspringernature.comInexpensive, abundant industrial chemical. springernature.comOzone-depleting gas, low reactivity, often requires metal catalysis (Pd, Ni) and harsh conditions for activation. rsc.orgspringernature.com
PDFA (bis(difluoroacetyl) peroxide) Radical (•CF2H) source for Minisci-type reactions. nih.govGenerated in situ from commercial precursors; effective for difluoromethylation of electron-deficient heterocycles. nih.govRequires in situ preparation; radical nature may limit functional group tolerance in some contexts.

Strategic Positioning of this compound in the Reagent Landscape

This compound occupies a valuable and distinct niche within the expansive landscape of difluoromethylation reagents. Historically, many methods for introducing the CF2H group relied on pathways involving difluorocarbene, often generated from reagents like chlorodifluoromethane (B1668795) (ClCF2H). rsc.orgqmul.ac.uk While effective, these methods often necessitate harsh conditions or, in the case of ClCF2H, involve an ozone-depleting gas with low intrinsic reactivity. rsc.orgspringernature.com

The strategic importance of this compound stems from its ability to readily generate the difluoromethyl radical under exceptionally mild, often transition-metal-free, conditions. nih.govacs.org This positions it as a go-to reagent for the late-stage functionalization of sensitive substrates, particularly for S-difluoromethylation, where high chemoselectivity is required. The ability to selectively modify a thiol in the presence of other potentially reactive groups like phenols and anilines is a significant advantage in the synthesis of complex molecules. rsc.org

This radical-based strategy complements the more established transition-metal-catalyzed cross-coupling reactions. Reagents like TMSCF2H are highly effective for forming C-CF2H bonds with alkyl or aryl halides, but they are intrinsically linked to the use of metal catalysts such as palladium and copper. researchgate.netnih.gov Similarly, recent breakthroughs have enabled the use of the inexpensive gas ClCF2H in nickel- and palladium-catalyzed reactions. rsc.orgspringernature.com These methods are powerful for constructing specific types of bonds but come with the potential drawbacks of metal catalysis, including cost, product contamination, and functional group intolerance.

Therefore, this compound is strategically positioned not as a universal replacement for all other reagents, but as a specialized tool offering an operationally simple and mechanistically distinct approach. Its value is most pronounced in applications where avoiding transition metals is paramount and where the specific reactivity of the difluoromethyl radical towards certain nucleophiles can be exploited for selective bond formation under mild conditions.

Future Research Directions and Emerging Paradigms in the Application of Phosphonium, Difluoromethyl Triphenyl , Bromide

Expanding the Substrate Scope for Broader Applicability of Difluoromethylation Reactions

A primary focus of future research is the continual expansion of the types of molecules, or substrates, that can be efficiently difluoromethylated using (difluoromethyl)triphenylphosphonium bromide. The reagent's ability to generate the difluoromethyl radical (•CF₂H) under photoredox catalysis has enabled the functionalization of a diverse array of chemical structures.

Initial studies demonstrated successful difluoromethylation of activated systems, but the frontier lies in applying this chemistry to more complex and traditionally less reactive molecules. Recent advancements have shown promise in broadening this scope significantly. Under visible-light photoredox conditions, the reagent has been successfully employed for the difluoromethylation of alkenes, enamides, and thiols. Further research has extended this to include the radical difluoromethylation/cyclization of imidazoles with unactivated alkenes, showcasing the reagent's utility in constructing complex heterocyclic systems. rsc.org

The versatility of the phosphonium (B103445) salt in radical transformations has also been demonstrated in the difluoromethylation of isocyanides and benzofurans. A notable development is the facile, transition-metal-free difluoromethylation of various thiols, which proceeds under mild conditions and tolerates a wide range of functional groups including hydroxyls, amines, amides, and esters. rsc.org This broad tolerance is a key advantage for applications in complex molecule synthesis.

The table below summarizes the expanding substrate scope for difluoromethylation using (Difluoromethyl)triphenylphosphonium bromide, primarily through radical-based pathways.

Substrate ClassReaction TypeKey Features
Alkenes Hydrodifluoromethylation, BromodifluoromethylationAccess to difluoromethylated alkanes.
Enamides Regio- and Stereoselective DifluoromethylationProduces geometrically defined β-difluoromethylated enamides. nih.gov
Thiols (Aromatic) Radical Difluoromethylation (Sʀɴ1 type)Transition-metal-free; high functional group tolerance. rsc.org
Imidazoles Radical Cascade/CyclizationForms CF₂H-substituted polycyclic imidazoles. rsc.org
Isocyanides Radical DifluoromethylationVersatile radical transformation.
Benzofurans Radical DifluoromethylationApplication to oxygen-containing heterocycles.
Pyridines Late-stage C-H DifluoromethylationSelective functionalization of drug-like fragments. rsc.org

Future work will likely target the difluoromethylation of even more challenging substrates, such as unactivated C(sp³)–H bonds and a wider range of electron-rich and electron-deficient aromatic and heteroaromatic systems, further solidifying the reagent's role as a cornerstone of modern fluorination chemistry.

Development of Highly Enantioselective and Diastereoselective Difluoromethylation Strategies

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of pharmaceuticals and other biologically active molecules. Consequently, a major future paradigm is the development of highly stereoselective difluoromethylation reactions using (difluoromethyl)triphenylphosphonium bromide. While cases of stereoselective difluoromethylation are still somewhat limited, important progress has been made, particularly in diastereoselective reactions. rsc.orgnih.gov

A significant breakthrough has been the development of a regioselective and stereoselective difluoromethylation of enamides via photoredox catalysis. nih.gov This method allows for the synthesis of a wide array of synthetically important and geometrically defined β-difluoromethylated enamides with high precision. The stereoselectivity in this context is substrate-controlled, relying on the inherent geometry of the enamide starting material to direct the approach of the difluoromethyl radical.

However, the "holy grail" in this area is the development of catalyst-controlled enantioselective reactions, where a chiral catalyst directs the reaction to produce one mirror-image form (enantiomer) of the product over the other, regardless of the substrate's inherent properties. Research in this sub-field is still emerging for this specific reagent. While highly effective reagent-controlled stereoselective difluoromethylations have been developed using other classes of reagents, such as chiral sulfoximines, achieving similar levels of control with the phosphonium salt remains a key objective. mdpi.comsemanticscholar.org

Future research will undoubtedly focus on:

Chiral Photocatalysts: Designing and synthesizing new chiral iridium or ruthenium-based photocatalysts, or organic dye catalysts, that can induce asymmetry during the generation or reaction of the difluoromethyl radical.

Chiral Phase-Transfer Catalysis: Exploring the use of chiral quaternary phosphonium salts as phase-transfer catalysts in reactions where the phosphonium reagent acts as a nucleophilic difluoromethyl source. rsc.org

Dual Catalysis Systems: Combining the photoredox cycle of the phosphonium salt with a separate chiral Lewis acid or Brønsted acid catalyst that can activate the substrate and control the stereochemical outcome of the radical addition.

Success in these areas would dramatically elevate the utility of (difluoromethyl)triphenylphosphonium bromide, transforming it from a tool for introducing a functional group into a precision instrument for constructing complex, stereochemically-defined molecules.

Integration of Phosphonium, (difluoromethyl)triphenyl-, bromide into Total Synthesis of Complex Natural Products and Pharmaceuticals

The ultimate test of any synthetic methodology is its successful application in the total synthesis of complex molecules, such as natural products and pharmaceuticals. While (difluoromethyl)triphenylphosphonium bromide has been extensively used for the late-stage functionalization of drug derivatives to rapidly generate analogues for structure-activity relationship studies, its integration into multi-step total synthesis campaigns is an emerging area. rsc.orgresearchgate.netresearchgate.net

The ability to perform late-stage C-H difluoromethylation on complex, drug-like scaffolds, such as various pyridine-containing pharmaceuticals, highlights the reagent's potential. rsc.org These reactions demonstrate that the reagent is compatible with the intricate functionality often present in advanced synthetic intermediates.

However, a key future direction is the strategic incorporation of the CF₂H group early or midway through a synthetic sequence, using the unique properties of the group to influence subsequent reactions or to serve as a crucial pharmacophore in the final target. For instance, the synthesis of natural allylpolyalkoxybenzene derivatives has been achieved and subsequently conjugated to triphenylphosphonium cations, demonstrating the convergence of natural product chemistry and phosphonium salt synthesis, although not for difluoromethylation itself. nih.gov

The future of this field will likely see:

Strategic Use in Synthesis: The planned incorporation of the phosphonium salt in the synthesis of a complex molecule where the CF₂H group is a design element from the outset.

Tandem Reactions: Development of cascade reactions where the initial difluoromethylation triggers subsequent cyclizations or rearrangements to rapidly build molecular complexity.

Application to Diverse Scaffolds: Moving beyond late-stage modifications to using the reagent to construct the core structures of complex targets.

As chemists become more familiar with the reagent's reliability and functional group tolerance, its appearance in the elegant, multi-step syntheses of complex bioactive molecules is expected to become increasingly common.

Sustainable and Green Chemistry Approaches in Reagent Utilization and Application

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research into the application of (difluoromethyl)triphenylphosphonium bromide will increasingly be viewed through this lens, focusing on minimizing environmental impact and maximizing efficiency.

Exploration of Biocatalytic or Electrosynthetic Synergies

A key tenet of green chemistry is the use of alternative energy sources and catalysts to drive chemical reactions. Combining the reactivity of (difluoromethyl)triphenylphosphonium bromide with biocatalysis or electrosynthesis represents an exciting and sustainable future direction.

Electrosynthesis: Significant progress has already been made in this area. Researchers have developed a novel difluoromethylation–carboxylation and difluoromethylation–deuteration of alkenes. acs.org This method is triggered by the electroreduction of the stable and readily available (difluoromethyl)triphenylphosphonium bromide, which generates the difluoromethyl radical without the need for chemical initiators or photocatalysts. This electrosynthetic approach offers a powerful and sustainable methodology for generating highly reactive species under mild conditions. acs.org

Biocatalysis: The synergy with biocatalysis is less explored but holds immense potential. Future research could investigate:

Enzymatic Radical Reactions: Using enzymes, such as certain oxidoreductases, to initiate the single-electron transfer process that generates the •CF₂H radical from the phosphonium salt.

Hybrid Catalysis: Combining the phosphonium reagent with whole-cell biocatalysts to perform difluoromethylation on bio-derived feedstocks or complex fermentation products in a one-pot process.

These approaches, which replace potentially toxic or expensive reagents and catalysts with electricity or enzymes, are at the forefront of sustainable chemical manufacturing.

Exploration of Novel Reactivity Modes and Undiscovered Intermediates

Beyond its established role as a radical precursor, (difluoromethyl)triphenylphosphonium bromide possesses a rich and varied reactivity profile that is still being fully uncovered. Future research will focus on exploring these novel reactivity modes and characterizing the transient intermediates that govern them.

The reagent can be considered a chemical chameleon, capable of acting as a source for at least three distinct difluoromethylating species depending on the reaction conditions:

Difluoromethyl Radical (•CF₂H): Generated under photoredox or electroreductive conditions, this is the most explored reactivity mode for C-C and C-S bond formation. acs.org A particularly interesting discovery is its participation in an Sʀɴ1-type mechanism for the difluoromethylation of thiols. rsc.org

Difluorocarbene (:CF₂): In the presence of certain reagents, the phosphonium salt can act as a precursor to difluorocarbene, a highly reactive intermediate useful for [2+1] cycloadditions with alkenes and alkynes to form gem-difluorocyclopropanes and for insertion into X-H bonds. cas.cn

Difluoromethylene Ylide ([Ph₃P=CF₂]): Treatment of the salt with a strong base can generate the corresponding phosphorus ylide, a nucleophilic difluoromethyl source. This opens the door to Wittig-type reactions for the synthesis of gem-difluoroalkenes from aldehydes and ketones. wikipedia.orglibretexts.orgmasterorganicchemistry.com

A fascinating area of ongoing research is the interplay between these species. Studies have shown evidence for the facile dissociation of the (difluoromethylene)triphenylphosphorane ylide back into triphenylphosphine (B44618) and difluorocarbene. cas.cnacs.org Understanding the equilibrium and kinetics of this process is crucial for controlling reaction outcomes. For instance, trapping the in situ generated difluorocarbene with an aldehyde in the presence of triphenylphosphine can lead to a Wittig-type gem-difluoroolefination. researchgate.net

Future investigations will likely focus on:

Controlling Reactivity: Developing highly selective conditions that favor one reactivity pathway (radical, carbene, or ylide) over the others.

Trapping Intermediates: Using advanced spectroscopic and computational techniques to detect and characterize short-lived intermediates like the difluoromethylene ylide or carbene complexes.

Unprecedented Transformations: Leveraging the unique reactivity of these intermediates to discover entirely new chemical reactions, such as the cross-coupling of difluorocarbene with other carbene-derived species. acs.org

By continuing to probe the fundamental reactivity of this versatile phosphonium salt, the scientific community will undoubtedly uncover new and powerful tools for the synthesis of advanced organofluorine compounds.

Potential for Late-Stage Functionalization in Drug Discovery and Agrochemical Development

The introduction of fluorine-containing functional groups is a powerful strategy in the development of pharmaceuticals and agrochemicals, often leading to enhanced metabolic stability, bioavailability, and binding affinity. The difluoromethyl group (CF2H) has garnered significant attention as it can serve as a lipophilic hydrogen bond donor and a bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. rsc.orgnih.gove-century.us Late-stage functionalization (LSF), the practice of introducing chemical modifications at the final stages of a synthetic sequence, is a critical tool for rapidly generating analogs of lead compounds without resorting to de novo synthesis. researchgate.netresearchgate.net this compound, hereafter referred to as (difluoromethyl)triphenylphosphonium bromide, has emerged as a key reagent in enabling the late-stage introduction of the valuable CF2H moiety into complex molecules.

This reagent's utility stems from its ability to act as a precursor to highly reactive intermediates, primarily the difluoromethyl radical (•CF2H) or difluorocarbene (:CF2), under various reaction conditions. researchgate.net Its bench-stable nature and the mild conditions often employed for its activation make it particularly suitable for the demanding context of LSF, where sensitive functional groups on complex scaffolds must be tolerated. acs.org

Recent research has highlighted the power of (difluoromethyl)triphenylphosphonium bromide in visible-light photoredox catalysis. researchgate.net This approach allows for the generation of the difluoromethyl radical under exceptionally mild conditions. This radical can then engage with a variety of substrates, including complex, drug-like molecules, to install the CF2H group. researchgate.netacs.org The functional group tolerance of these methods is broad, which is a crucial prerequisite for successful application in drug discovery and agrochemical development programs. acs.orgrsc.org

For instance, the direct difluoromethylation of heteroaromatic systems, which are prevalent scaffolds in both pharmaceuticals and agrochemicals, has been successfully achieved. rsc.orgsemanticscholar.org The ability to modify these core structures in a late-stage fashion significantly streamlines the structure-activity relationship (SAR) studies necessary for optimizing biological activity.

The following table summarizes selected research findings on the application of (difluoromethyl)triphenylphosphonium bromide in late-stage functionalization reactions relevant to drug discovery and agrochemical development.

Target Molecule TypeReaction TypeConditionsKey Findings
Alkenes derived from Oxindoles Visible-light induced hydrodifluoromethylationPhotoredox catalyst (fac-[Ir(ppy)3]), light sourceDelivers previously unknown difluoromethylated oxindoles containing C-CF2H quaternary centers; products are potentially useful in drug discovery. researchgate.net
Thiols Radical difluoromethylationMild conditions, no transition metal requiredProceeds via an SRN1-type mechanism; demonstrates broad substrate scope and tolerance of various functional groups (e.g., OH, NH2, amide, ester). acs.orgsemanticscholar.org
Alkenes Photoredox-catalyzed bromodifluoromethylationVisible-light, photoredox catalyst, catalytic CuBr2Generates a CF2H radical for the bromodifluoromethylation of alkenes, selectively forming the desired products. acs.org
Aryl Iodides DBU-promoted trifluoromethylationDBU, copper sourceThe reagent acts as a precursor to difluorocarbene, which is then converted to a trifluoromethyl anion for the trifluoromethylation of aryl iodides. researchgate.net

These examples underscore the emerging paradigm of using (difluoromethyl)triphenylphosphonium bromide for the direct and selective modification of complex organic molecules. The development of these methodologies paves the way for the rapid diversification of drug candidates and agrochemical leads, accelerating the discovery of new and improved agents. sioc-journal.cn The continued exploration of this reagent's reactivity is expected to further expand the toolbox available for late-stage functionalization, solidifying the role of the difluoromethyl group in modern medicinal and agrochemical chemistry. qmul.ac.ukresearchgate.net

Q & A

Basic: What synthetic routes are commonly employed to prepare (difluoromethyl)triphenylphosphonium bromide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution between triphenylphosphine and a difluoromethyl bromide derivative. Key steps include:

  • Reagent Selection: Use anhydrous solvents (e.g., acetonitrile or dichloromethane) to prevent hydrolysis of the phosphonium intermediate .
  • Temperature Control: Reactions often proceed under reflux (e.g., 80°C in acetonitrile) to enhance reaction rates while avoiding decomposition .
  • Stoichiometry: A 1:1 molar ratio of triphenylphosphine to alkyl bromide is critical to minimize side products .
    Optimization Strategies:
  • Catalytic Additives: Triethylamine or N-ethyl-N,N-diisopropylamine can neutralize HBr byproducts, improving yields up to 90% .
  • Purification: Recrystallization from ethanol or diethyl ether ensures high purity (>98%) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • 1H/19F NMR: Confirm the presence of the difluoromethyl group (δ ~ -120 ppm for 19F NMR) and aryl protons (δ 7.5–7.8 ppm for triphenyl groups) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M-Br]+ peak at m/z 385.1 for C20H18F2P+) .
  • Elemental Analysis: Ensure stoichiometric Br content (~18.1% by weight) .
  • X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of the phosphonium center and substituents .

Advanced: How does the electronic environment of the phosphonium center influence its reactivity in cross-coupling reactions?

Answer:
The strong electron-withdrawing nature of the phosphonium center stabilizes adjacent leaving groups, facilitating nucleophilic displacements. Mechanistic studies reveal:

  • Kinetic Isotope Effects (KIE): Deuterium labeling shows rate-determining steps involve bond cleavage at the phosphorus center .
  • DFT Calculations: Predict activation barriers for ylide formation, which correlates with experimental turnover frequencies in Staudinger reactions .
  • Counterion Effects: Bromide ions enhance solubility in polar aprotic solvents (e.g., DMF), increasing catalytic turnover in Heck couplings .

Advanced: How can contradictions in reported catalytic efficiencies of phosphonium salts be resolved?

Answer: Discrepancies often arise from:

  • Reaction Conditions: Variations in solvent polarity (e.g., THF vs. DMSO) alter transition-state stabilization .
  • Impurity Profiles: Trace moisture or residual halides (e.g., Cl−) can deactivate catalysts; rigorous drying and ion chromatography are recommended .
  • Substrate Scope: Steric hindrance from bulky aryl groups reduces reactivity in Suzuki-Miyaura couplings, necessitating tailored phosphonium ligands .
    Resolution Strategies:
  • Controlled Replicates: Reproduce experiments under inert atmospheres (N2/Ar) to exclude oxidative side reactions .
  • In Situ Monitoring: Use UV-Vis or IR spectroscopy to track intermediate formation and decay .

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

  • Storage: Keep in airtight containers at -20°C under desiccant (e.g., silica gel) to prevent hygroscopic degradation .
  • Incompatibilities: Avoid strong oxidizers (e.g., KMnO4) and bases (e.g., NaOH), which may induce violent decomposition .
  • Safety Measures: Use fume hoods, nitrile gloves, and eye protection (EN 166 standard) due to potential respiratory and skin irritation .

Advanced: What role do counterions play in modulating solubility and reactivity?

Answer:

  • Solubility: Bromide ions enhance solubility in polar solvents (e.g., MeCN, H2O) via ion-dipole interactions, enabling homogeneous catalysis .
  • Reactivity: Larger anions (e.g., BF4−) reduce nucleophilicity, favoring phosphonium ylide formation in Wittig reactions .
  • Ionic Liquid Applications: Pairing with hydrophobic anions (e.g., NTf2−) creates task-specific solvents for extractive desulfurization, achieving >90% sulfur removal in fuels .

Basic: How is the purity of this compound assessed, and what thresholds are acceptable for research use?

Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) should show a single peak with ≥95% area .
  • Melting Point: Sharp melting range (e.g., 230–235°C) indicates high crystallinity and purity .
  • Residual Solvents: GC-MS analysis must confirm solvent levels below ICH Q3C limits (e.g., <500 ppm for acetonitrile) .

Advanced: What computational tools are used to predict the behavior of phosphonium salts in novel reactions?

Answer:

  • Molecular Dynamics (MD): Simulate solvation effects in ionic liquids to predict diffusion coefficients and viscosity .
  • Docking Studies: Model interactions between phosphonium ylides and enzyme active sites (e.g., acetylcholinesterase inhibitors) .
  • ReaxFF Simulations: Explore thermal decomposition pathways under pyrolysis conditions (300–500°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.